molecular formula C18H13BrN2O3S B4216593 N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

Cat. No.: B4216593
M. Wt: 417.3 g/mol
InChI Key: LNJNQUCXEMIOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation . This process is efficient and high-yielding, making it suitable for industrial production. The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials .

Chemical Reactions Analysis

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological pathways. For example, it has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), which plays a role in inflammation and cancer .

Comparison with Similar Compounds

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide can be compared to other indole derivatives such as:

This compound stands out due to its unique combination of a bromophenyl group and a sulfonamide moiety, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-21-15-8-9-16(13-6-3-7-14(17(13)15)18(21)22)25(23,24)20-12-5-2-4-11(19)10-12/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJNQUCXEMIOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)Br)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Reactant of Route 3
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Reactant of Route 6
N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.